REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([F:11])=[C:2]([NH2:1])[CH:3]=1
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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NC=1C=C(C(=O)O)C=CC1F
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
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|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Then the mixture solution was refluxed for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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Then the reaction mixture was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in ethyl acetate (500 mL)
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate solution (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |